molecular formula C13H14N2 B2383044 (3-Methylphenyl)(pyridin-2-yl)methanamine CAS No. 58088-47-4

(3-Methylphenyl)(pyridin-2-yl)methanamine

Cat. No. B2383044
CAS RN: 58088-47-4
M. Wt: 198.269
InChI Key: WVFDOYUFYUNJTM-UHFFFAOYSA-N
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Description

“(3-Methylphenyl)(pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C13H14N2 . It is related to other compounds such as “(3-methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride” and “phenyl(pyridin-2-yl)methanamine” which have similar structures .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a metal-free approach for the oxidation of primary and secondary amines to their corresponding aldehydes and ketones using PhI(OAc)2 in combination with a catalytic amount of TEMPO as an oxidizing agent has been described . This protocol is rapid and provides diverse products under milder reaction conditions in excellent yields .


Molecular Structure Analysis

The molecular structure of “(3-Methylphenyl)(pyridin-2-yl)methanamine” can be represented by the InChI code: 1S/C13H14N2/c1-11-6-4-5-10(9-11)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3 . This indicates that the compound consists of a pyridin-2-yl group and a 3-methylphenyl group connected by a methanamine bridge.

Scientific Research Applications

Copper-Catalyzed Synthesis of Pyridin-2-yl-methanones

(Reference: )
The compound can be used in the synthesis of pyridin-2-yl-methanones via a copper-catalyzed Csp3-H oxidation approach. Under mild conditions, pyridin-2-yl-methanes react with water to yield these aromatic ketones. Notably, substituted benzene, thiophene, thiazole, pyridine, and triazine derivatives participate effectively in this transformation. This method provides new insights for water-involving oxidation reactions.

Herbicidal Activity and Crop Safety

Although not explicitly mentioned, related derivatives (such as substituted 3-(pyridin-2-yl)phenylamino compounds) have been investigated as protoporphyrinogen oxidase (PPO) inhibitors with herbicidal activity. Researchers could explore similar applications for our compound .

Future Directions

The future directions for research on “(3-Methylphenyl)(pyridin-2-yl)methanamine” and related compounds could involve further exploration of their synthesis and potential applications. For instance, the development of new methodologies using PhI(OAc)2 and addressing issues associated with existing protocols for the conversion of amines to carbonyl compounds could be a promising area of research .

properties

IUPAC Name

(3-methylphenyl)-pyridin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-10-5-4-6-11(9-10)13(14)12-7-2-3-8-15-12/h2-9,13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFDOYUFYUNJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylphenyl)(pyridin-2-yl)methanamine

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